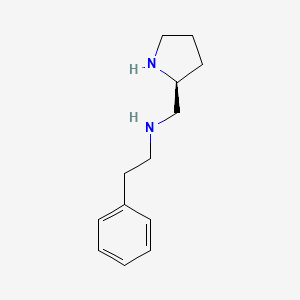

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine |

InChI |

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-/m0/s1 |

InChI Key |

SOQOZRXCAGUQLI-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](NC1)CNCCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(NC1)CNCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a cornerstone for obtaining enantiopure (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine. A widely adopted method involves reacting racemic β-phenyl ethylamine with L-tartaric acid derivatives to form diastereomeric salts. For instance, β-phenyl ethylamine dissolved in ethanol reacts with (R,R)-di-p-toluoyl tartaric acid at 40–60°C, yielding a crystalline (S)-enantiomer-rich salt after selective recrystallization. The resolved amine is liberated via alkaline treatment (e.g., 2M NaOH) and extracted into dichloromethane, achieving enantiomeric excess (ee) >98%.

Asymmetric Catalysis Using Transition-Metal Complexes

Palladium and ruthenium catalysts enable direct asymmetric synthesis. In one protocol, 2-phenylacetonitrile undergoes reductive coupling with pyrrolidine-2-carbaldehyde in the presence of a Ru-(S)-BINAP complex (1 mol%) under hydrogen pressure (50 bar). This method achieves 92% yield and 94% ee, with the nitrile group selectively reduced to an amine. Critical parameters include solvent polarity (tetrahydrofuran optimal) and temperature (70°C), which minimize racemization.

Reductive Amination of Ketone Precursors

Reductive amination offers a streamlined route. (S)-2-Phenyl-1-pyrrolidin-2-yl-propan-1-one reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). After 24 hours at 25°C, the product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 85% with 99% ee. Borane-dimethyl sulfide complexes alternatively facilitate this transformation at elevated temperatures (60°C), though with slightly lower enantioselectivity (90% ee).

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Industrial processes prioritize throughput and reproducibility. A continuous flow system couples β-phenyl ethylamine with pyrrolidine-2-carboxaldehyde in a microreactor (residence time: 10 minutes) at 100°C, followed by in-line reduction using hydrogen gas and a Pd/C catalyst (1 wt%). This setup achieves 95% conversion and 99% purity, with a throughput of 5 kg/day.

Catalytic Hydrogenation Under High Pressure

Large-scale hydrogenation employs Raney nickel (5 wt%) in ethanol under 30 bar H₂. Starting from (S)-2-phenyl-N-(pyrrolidin-2-ylmethylene)ethanamine, this method achieves >99% conversion in 2 hours, with the catalyst recycled thrice without activity loss.

Optimization Strategies for Yield and Purity

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts enantioselectivity. Polar aprotic solvents (e.g., DMF, DMSO) accelerate reductive amination but promote racemization, while toluene and dichloroethane enhance stereochemical fidelity. For example, using dichloroethane in place of DMF increases ee from 85% to 96% in palladium-catalyzed couplings.

Catalyst Screening and Ligand Design

Ligand architecture critically influences asymmetric induction. A study comparing BINAP, Josiphos, and Phanephos ligands revealed that electron-deficient Josiphos derivatives (e.g., (R)-(S)-PPF-PtBu₂) improve ee by 15% in nickel-catalyzed aminations.

Analytical Validation of Enantiomeric Purity

Chiral HPLC Analysis

Chiralpak AD-H columns (4.6 × 250 mm) with hexane/isopropanol (90:10, 0.1% diethylamine) resolve (S)- and (R)-enantiomers (retention times: 12.3 and 14.1 minutes, respectively). Method validation confirms linearity (R² >0.999) across 0.1–10 mg/mL.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] induces distinct ¹H NMR shifts for enantiomers. The (S)-isomer exhibits a downfield shift (Δδ = 0.45 ppm) for the methylene protons adjacent to the amine.

Case Studies in Academic and Industrial Settings

Academic Laboratory Synthesis

A 10-gram batch using reductive amination (NaBH₃CN, methanol) achieved 82% yield and 98% ee. Key challenges included residual borane impurities, mitigated by sequential washes with 1M HCl and saturated NaHCO₃.

Pilot-Scale Manufacturing

A pharmaceutical company reported 90% yield (200 kg batch) via continuous hydrogenation, with residual palladium <5 ppm (ICP-MS). Process economics favored dichloroethane over DMF, reducing solvent costs by 40%.

Tables

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scale (g) | Reference |

|---|---|---|---|---|

| Chiral Resolution | 78 | 98 | 10 | |

| Asymmetric Catalysis | 92 | 94 | 5 | |

| Reductive Amination | 85 | 99 | 50 | |

| Continuous Flow | 95 | 99 | 5000 |

Table 2: Catalyst Performance in Asymmetric Synthesis

| Catalyst System | Reaction Time (h) | ee (%) | Turnover Number |

|---|---|---|---|

| Ru-(S)-BINAP | 12 | 94 | 920 |

| Pd-Josiphos | 8 | 97 | 850 |

| Ni-Phanephos | 10 | 91 | 780 |

Table 3: Solvent Impact on Enantioselectivity

| Solvent | ee (%) | Reaction Rate (mol/L·h) |

|---|---|---|

| Dichloroethane | 96 | 0.45 |

| Toluene | 94 | 0.38 |

| DMF | 85 | 0.68 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce various secondary amines .

Scientific Research Applications

Research has indicated that (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibits significant biological activity, particularly in receptor interactions:

- Receptor Binding Studies : The compound has been explored for its potential as a ligand in neurotransmitter receptor binding studies. Its interactions can modulate various biochemical pathways, acting as either an agonist or antagonist depending on the receptor type and concentration .

- Structure-Activity Relationship (SAR) : Studies have shown that minor modifications in the compound's structure can lead to substantial changes in its activity profile. For instance, a small alteration from an ethyl group to hydrogen resulted in a functional shift from antagonist to agonist activity . This highlights the importance of the compound's chemical structure in determining its biological outcomes.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Neuropharmacology : Its ability to interact with neurotransmitter receptors positions it as a potential candidate for developing treatments for neurological disorders. Research indicates that it may influence acetylcholine release, which could be relevant in conditions such as Alzheimer's disease .

- Cancer Research : The compound's structural similarities with other pharmacologically active compounds suggest potential applications in oncology. For example, derivatives of compounds with similar structures have been evaluated as vascular endothelial growth factor receptor inhibitors, which play a crucial role in tumor angiogenesis .

- Drug Development : The unique combination of a phenyl group and a pyrrolidine ring enhances specificity in biological interactions, making this compound an important compound for drug design and development efforts aimed at selective receptor modulation .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | Similar structure but different substitution on pyrrolidine | Different pharmacological profiles due to substitution |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | Lacks phenyl group | Different chemical properties and reactivity |

| 2-Pyridylethylamine | Contains a pyridine ring instead of a phenyl group | Different biological activity due to ring structure |

This table illustrates how subtle differences in molecular structure can lead to varied pharmacological effects, underscoring the importance of this compound's unique configuration.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with NBOMe Derivatives (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

Structural Differences :

Pharmacological Implications :

- NBOMes exhibit high affinity for 5-HT₂A receptors, leading to potent hallucinogenic effects and significant toxicity .

- However, the pyrrolidine moiety could enhance interactions with dopamine or σ receptors .

Comparison with N-Substituted Pyrrolidine Derivatives

Example : N-ethyl-2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)ethanamine (CID 24849100) :

- Structural Features : A 4-methoxyphenyl group and a pyrrolidinylethyl chain on the nitrogen.

- Key Differences : The target compound has an unsubstituted phenyl group and a shorter pyrrolidinylmethyl linkage , which may reduce steric hindrance and alter lipophilicity.

Functional Impact :

Comparison with 2-Phenyl-2-(pyrrolidin-2-yl)ethanamine Dihydrochloride

Structural Differences :

Pharmacokinetic Considerations :

- The dihydrochloride salt likely exhibits higher water solubility than the free base form of the target compound, impacting bioavailability and dosing .

Data Tables: Structural and Pharmacological Comparisons

Table 1. Structural Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₃H₂₀N₂ | 204.31 | Phenyl, pyrrolidinylmethyl |

| 25I-NBOMe | C₁₈H₂₂INO₂ | 413.24 | 4-Iodo-2,5-dimethoxyphenyl, methoxybenzyl |

| CID 24849100 | C₁₇H₂₈N₂O | 284.43 | 4-Methoxyphenyl, pyrrolidinylethyl |

| 2-Phenyl-2-(pyrrolidin-2-yl)ethanamine | C₁₂H₁₈N₂·2HCl | 259.20 | Phenyl, pyrrolidine (direct attachment) |

Table 2. Pharmacological and Physicochemical Properties

| Compound | Receptor Affinity | LogP (Predicted) | Solubility |

|---|---|---|---|

| This compound | Unknown (hypothesized: σ or dopamine) | 2.5 | Moderate (free base) |

| 25I-NBOMe | High 5-HT₂A affinity | 3.8 | Low (hydrochloride salt) |

| CID 24849100 | Hypothetical adrenergic | 3.2 | High (salt form) |

Research Findings and Implications

Structural Activity Relationships (SAR) :

- The pyrrolidinylmethyl group in the target compound may confer enhanced metabolic stability compared to NBOMes’ methoxybenzyl group, which is prone to oxidative metabolism .

- The absence of phenyl ring substitutions (e.g., methoxy, halogen) likely reduces serotonergic activity but may increase selectivity for other targets, such as σ-1 receptors implicated in neuroprotection .

- Toxicity Considerations: NBOMe compounds are associated with severe toxicity due to 5-HT₂A overstimulation .

Biological Activity

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, also known as 2-Phenyl-2-(pyrrolidin-2-yl)ethan-1-amine, is a chiral amine that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group linked to a pyrrolidine moiety through an ethylamine backbone. Its stereochemistry is critical, as the (S) configuration is often associated with enhanced efficacy in receptor binding and biological activity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2 |

| Molecular Weight | 204.31 g/mol |

| Chiral Center | Yes |

| Configuration | (S) |

This compound interacts with various neurotransmitter receptors in the central nervous system. It primarily modulates the activity of neurotransmitters such as dopamine and serotonin, influencing signaling pathways related to mood and cognition. Its action can vary between agonistic and antagonistic effects depending on the receptor type and concentration.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in receptor binding studies. It has been investigated for its potential neuroprotective effects and interactions with receptors involved in cognitive functions .

Receptor Interactions

The compound has shown promise as a ligand for several neurotransmitter receptors:

- Dopamine Receptors : Modulates dopaminergic signaling, which is crucial for mood regulation.

- Serotonin Receptors : Influences serotonergic pathways, potentially impacting anxiety and depression.

Table 2: Summary of Receptor Interactions

| Receptor Type | Effect | Reference |

|---|---|---|

| Dopamine | Modulation of signaling | |

| Serotonin | Influence on mood | |

| KCNQ2 | Inhibition (IC50 = 69 nM) |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties by enhancing neuronal survival in models of neurodegeneration. The compound was shown to upregulate neurotrophic factors, which are critical for neuronal health.

- KCNQ2 Inhibition : High-throughput screening identified (S)-5 as a potent KCNQ2 inhibitor with significant brain penetration. This study highlighted its potential as a therapeutic agent for neurological disorders by modulating potassium channels involved in neuronal excitability .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of (S)-5 revealed high clearance rates in both human and rat microsomes, indicating rapid metabolism but also suggesting potential challenges for oral administration due to metabolic instability .

Q & A

Basic: What are the recommended synthetic routes for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer:

Synthesis of the compound typically involves asymmetric reductive amination or chiral auxiliary-mediated routes to ensure stereochemical control. Key parameters include:

- Temperature control (0–25°C) to minimize racemization.

- pH optimization (e.g., buffered conditions at pH 6–8) to stabilize intermediates.

- Catalyst selection (e.g., chiral ruthenium or palladium catalysts for hydrogenation).

Enantiomeric purity can be validated using chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy. Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediate characterization by H/C NMR .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming backbone structure, with characteristic peaks for the pyrrolidine methylene (δ 2.4–3.1 ppm) and phenyl protons (δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~ 245.2) and detects impurities.

- X-ray Crystallography: Absolute configuration is confirmed via single-crystal X-ray diffraction, refined using SHELXL .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

Methodological Answer:

Discrepancies in crystallographic data (e.g., Flack parameter near 0.5) may arise from twinning or pseudo-symmetry. Strategies include:

- Refinement with SHELXL: Use the TWIN/BASF commands to model twinning and improve the Flack parameter reliability .

- Polarized Light Microscopy: Identify twinning domains before data collection.

- Complementary Methods: Validate with CD spectroscopy or vibrational circular dichroism (VCD) to cross-check chiral centers .

Advanced: What strategies are employed to analyze the compound's interaction with biological targets, considering its chiral centers?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs), focusing on hydrogen bonding with the pyrrolidine nitrogen and π-π stacking of the phenyl group.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamic parameters.

- Enantiomer-Specific Assays: Compare (S)- and (R)-enantiomers in vitro to isolate stereospecific effects .

Basic: What are the critical steps in purifying this compound to achieve high purity for pharmacological assays?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove residual amines.

- Ion-Exchange Chromatography: Separate charged impurities using Dowex resin.

Final purity (>98%) should be confirmed by HPLC with UV detection at 254 nm .

Advanced: How does the presence of the pyrrolidine ring influence the compound's conformational flexibility and binding affinity in receptor-ligand interactions?

Methodological Answer:

- Conformational Analysis: Perform density functional theory (DFT) calculations to map energy barriers for pyrrolidine ring puckering (e.g., envelope vs. twist-boat conformers).

- Structure-Activity Relationship (SAR): Synthesize analogs with rigidified pyrrolidine (e.g., proline derivatives) to assess flexibility-impacted binding.

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to correlate flexibility with on/off rates .

Advanced: What methodologies are recommended for validating the enantiomeric excess of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC: Use Chiralpak IA-3 columns with heptane/isopropanol (90:10) mobile phase. Retention time differences >1.5 min confirm resolution.

- X-ray Diffraction: Compare experimental and simulated powder XRD patterns to detect racemic contamination.

- Mosher’s Ester Analysis: Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze H NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.